N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide involves several steps, including condensation, amination, and cyclization reactions. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine and subsequent cyclization with hydrazine hydrate . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate with ammonium acetate in glacial acetic acid .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various analytical techniques. For example, the crystal structure of the synthesized 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the arrangement of atoms within the molecule . The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond that generates an S(6) graph-set motif .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. The aminomethylation reaction, as seen in the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides, is an example of how primary amines and formaldehyde can be used to introduce amino groups into heterocyclic compounds . The anticonvulsant activity of enaminones and their metabolites also highlights the importance of chemical transformations, such as decarboxylation, in modulating biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various techniques. Elemental analysis, FT-IR, thermogravimetric analysis (TGA), differential thermal analysis (DTA), UV-Visible spectroscopy, and single-crystal X-ray diffraction are employed to determine the properties of the synthesized compounds. For instance, the thermal stability and crystalline nature of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were assessed using TGA and DTA . These properties are essential for understanding the behavior of the compounds under different conditions and their potential applications.
Scientific Research Applications
Synthesis and Characterization
- N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide has been explored in the synthesis of various compounds, revealing insights into the structural characterization and differentiation of research chemicals. For instance, McLaughlin et al. (2016) identified and characterized a compound similar in structure, emphasizing the importance of accurate identification in research chemicals (McLaughlin et al., 2016).
Molecular Structure Analysis
- Investigations into the molecular structures of compounds related to N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide have been conducted. Kubicki et al. (2000) focused on the hydrogen bonding in certain anticonvulsant enaminones, which are structurally similar, providing insights into the intermolecular interactions and conformational dynamics of such compounds (Kubicki et al., 2000).
Radioligand Development
- The compound has been examined in the context of developing radioligands for medical imaging. Matarrese et al. (2001) synthesized and evaluated novel quinoline-2-carboxamide derivatives as potential radioligands for peripheral benzodiazepine receptors, demonstrating the applicability of structurally related compounds in positron emission tomography (PET) (Matarrese et al., 2001).
Antinociceptive Activities Evaluation
- Research has been conducted on the antinociceptive activities of enaminone compounds, closely related to the chemical structure of interest. Masocha et al. (2016) evaluated the effects of certain anilino enaminones on pain, illustrating the potential therapeutic applications of similar compounds (Masocha et al., 2016).
Antitumor Activity
- The potential antitumor activity of structurally similar compounds has been explored. Hao et al. (2017) synthesized and analyzed a compound for its ability to inhibit cancer cell proliferation, highlighting the potential of related molecules in cancer research (Hao et al., 2017).
Spectral Analysis
- Studies on the spectral properties of related compounds have been conducted. Thirunarayanan & Sekar (2013) examined the spectral linearity of certain carboxamide derivatives, which aids in understanding the electronic and structural properties of compounds like N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide (Thirunarayanan & Sekar, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-2-8-18(9-4-3-5-10-18)17(22)21-13-15-7-6-14(12-20)11-16(15)19/h1,3-4,6-7,11H,5,8-10,12-13,20H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMEEMUQFTWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCC=CC1)C(=O)NCC2=C(C=C(C=C2)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide |
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